molecular formula C4F7N B1329307 Heptafluorobutyronitrile CAS No. 375-00-8

Heptafluorobutyronitrile

Cat. No.: B1329307
CAS No.: 375-00-8
M. Wt: 195.04 g/mol
InChI Key: BOZRBIJGLJJPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Heptafluorobutyronitrile is unique due to its high chemical and thermal stability, low reactivity, and non-flammability. Similar compounds include:

These compounds share some characteristics with this compound but differ in their specific uses and reactivity profiles .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F7N/c5-2(6,1-12)3(7,8)4(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZRBIJGLJJPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059913
Record name Heptafluorobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-00-8
Record name 2,2,3,3,4,4,4-Heptafluorobutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 2,2,3,3,4,4,4-heptafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 2,2,3,3,4,4,4-heptafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptafluorobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptafluorobutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptafluorobutyronitrile
Reactant of Route 2
Heptafluorobutyronitrile
Reactant of Route 3
Reactant of Route 3
Heptafluorobutyronitrile
Reactant of Route 4
Heptafluorobutyronitrile
Reactant of Route 5
Heptafluorobutyronitrile
Reactant of Route 6
Heptafluorobutyronitrile
Customer
Q & A

Q1: What are the primary reaction pathways of Heptafluorobutyronitrile with pyridinium alkoxycarbonylmethylides?

A1: this compound reacts with pyridinium alkoxycarbonylmethylides to yield three main products: perfluoroalkylated imidazo[1,2-a]pyridines, N-[2-amino-3,3,3-trifluoro-1-(t-butoxycarbonyl)prop-1-enyl]pyridinium perchlorate, and pyridinium 4,5-dihydro-4-oxo-2,6-bis(trifluoromethyl)pyrimidin-5-ylide. The reaction proceeds through a stepwise mechanism involving a cycloaddition step. Interestingly, the ratio of these products can be controlled by adjusting the initial reactant concentrations. []

Q2: How does the molecular structure of this compound influence its interaction with pyridinium alkoxycarbonylmethylides?

A2: The electron-withdrawing nature of the fluorine atoms in this compound significantly impacts its reactivity. This electron deficiency makes the nitrile group highly susceptible to nucleophilic attack by the pyridinium alkoxycarbonylmethylides, facilitating the formation of the observed products. []

Q3: Beyond its use in organic synthesis, what potential applications does this compound have in environmentally friendly technologies?

A3: this compound (C4F7N) has been investigated as a potential environmentally friendly alternative to sulfur hexafluoride (SF6) in gas insulation applications. Its strong electronegativity and excellent dielectric properties make it a promising candidate for high-voltage insulation in gas-insulated switchgear (GIS) and gas-insulated transmission lines (GIL). Research indicates that C4F7N gas mixtures, particularly with carbon dioxide (CO2) as a buffer gas, exhibit comparable insulation performance to SF6 under both AC and lightning impulse conditions. []

Q4: How does the presence of this compound in a CO2 gas mixture affect surface charge accumulation on epoxy insulators?

A4: Studies show that the presence of this compound in a CO2 gas mixture significantly influences surface charge accumulation on epoxy insulators used in high-voltage equipment. The addition of C4F7N leads to a reduction in the overall surface charge accumulation compared to pure CO2. This behavior is attributed to the high electron attachment cross-section of C4F7N, promoting electron capture and reducing free charge carriers in the gas mixture. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.